

# Clinical Validation of Imidazole Propionate in Atherosclerosis: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (S)-2-hydroxy-3-(1*H*-imidazol-4-*y*l)propanoic acid

**Cat. No.:** B084035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical validation of imidazole propionate (Imp) as a biomarker for subclinical atherosclerosis against established markers, supported by experimental data from key patient cohorts. While the initial topic specified imidazolelactic acid, current clinical research prominently features imidazole propionate, a closely related gut microbial metabolite of histidine, as a key molecule in cardiometabolic diseases. This document will focus on Imp, while also clarifying its metabolic relationship with imidazolelactic acid.

## Executive Summary

Recent large-scale clinical studies have identified the gut microbiota-derived metabolite, imidazole propionate (Imp), as a potential biomarker for early-stage, subclinical atherosclerosis.<sup>[1][2][3]</sup> Elevated plasma levels of Imp have been associated with the presence and extent of atherosclerotic plaques in asymptomatic individuals, independent of traditional risk factors.<sup>[1][2]</sup> Mechanistic studies have further revealed that Imp can act as a causal agent in the development of atherosclerosis by activating a pro-inflammatory signaling pathway. This guide synthesizes the findings from major patient cohort studies, details the experimental methodologies, and compares the performance of Imp with conventional biomarkers.

## Data Presentation: Biomarker Performance in Subclinical Atherosclerosis

The following table summarizes the performance of imidazole propionate (ImP) in discriminating the presence of subclinical atherosclerosis compared to and in combination with standard biomarkers, high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein cholesterol (LDL-C), in two major asymptomatic patient cohorts: PESA (Progression of Early Subclinical Atherosclerosis) and IGT (Impaired Glucose Tolerance).

| Biomarker(s) | Patient Cohort | No. of Participants | Performance Metric (AUC) | 95% Confidence Interval | Key Finding                                                                          |
|--------------|----------------|---------------------|--------------------------|-------------------------|--------------------------------------------------------------------------------------|
| LDL-C        | PESA           | 400                 | 0.533                    | 0.488 - 0.590           | Limited discriminatory power on its own.                                             |
| ImP + LDL-C  | PESA           | 400                 | 0.591                    | 0.524 - 0.639           | ImP significantly improves the diagnostic value of LDL-C. <a href="#">[1]</a>        |
| hs-CRP       | PESA           | 400                 | 0.511                    | 0.501 - 0.532           | Limited discriminatory power on its own.                                             |
| ImP + hs-CRP | PESA           | 400                 | 0.588                    | 0.525 - 0.651           | ImP significantly improves the diagnostic value of hs-CRP. <a href="#">[1]</a>       |
| LDL-C        | IGT            | >1,800              | 0.536                    | 0.508 - 0.565           | Limited discriminatory power on its own.                                             |
| ImP + LDL-C  | IGT            | >1,800              | 0.565                    | 0.535 - 0.590           | ImP provides a modest but significant improvement over LDL-C.<br><a href="#">[1]</a> |

|              |     |        |       |               |                                                                                       |
|--------------|-----|--------|-------|---------------|---------------------------------------------------------------------------------------|
| hs-CRP       | IGT | >1,800 | 0.530 | 0.10 - 0.552  | Limited discriminatory power on its own.                                              |
| ImP + hs-CRP | IGT | >1,800 | 0.559 | 0.530 - 0.584 | ImP provides a modest but significant improvement over hs-CRP.<br><a href="#">[1]</a> |

AUC: Area Under the Receiver Operating Characteristic Curve. An AUC of 0.5 indicates no discrimination, while an AUC of 1.0 indicates perfect discrimination.

## Experimental Protocols

### Patient Cohort Descriptions

- PESA (Progression of Early Subclinical Atherosclerosis) Study: A prospective cohort study of over 4,000 asymptomatic, middle-aged (40-54 years) employees of the Santander Bank in Madrid, Spain. The study is designed to identify new imaging and biological factors associated with the presence and progression of early-stage atherosclerosis. Participants underwent extensive non-invasive imaging to detect subclinical atherosclerosis in the carotid, abdominal aortic, and iliofemoral arteries, as well as coronary artery calcification scoring.[\[2\]](#)
- IGT (Impaired Glucose Tolerance) Cohort: A cohort of over 1,800 individuals with impaired glucose tolerance, who are at a higher risk for developing type 2 diabetes and cardiovascular disease. This cohort allows for the investigation of metabolic biomarkers in a population with an adverse cardiometabolic profile.[\[2\]](#)

## Quantification of Imidazole Propionate in Human Plasma

The quantification of ImP in plasma samples from the PESA and IGT cohorts was performed using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: Plasma samples were stored at -80°C until analysis. For analysis, proteins were precipitated from the plasma using a solvent such as methanol or acetonitrile. The supernatant containing the metabolites was then separated.
- LC-MS/MS Analysis: The analysis was carried out on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
  - Chromatographic Separation: A C18 reversed-phase column was used to separate ImP from other plasma components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid was employed.
  - Mass Spectrometry Detection: The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify ImP and its stable isotope-labeled internal standard.
- Data Analysis: The concentration of ImP in the plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ImP.

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of Histidine to Imidazole Propionate

Imidazole propionate is a microbial metabolite derived from the essential amino acid histidine. The conversion primarily occurs in the gut, where gut bacteria metabolize dietary histidine. The key enzymes involved are histidine ammonia-lyase (HAL) and urocanate reductase. Imidazolelactic acid is another metabolite in the broader histidine metabolism pathway.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of dietary histidine to imidazole propionate by gut microbiota.

## Imidazole Propionate Signaling Pathway in Atherosclerosis

Imidazole propionate has been shown to promote atherosclerosis by activating a pro-inflammatory signaling cascade in myeloid cells, such as macrophages. This pathway involves the imidazoline-1 receptor (I1R) and the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).



[Click to download full resolution via product page](#)

Caption: ImP-I1R-mTORC1 signaling pathway in myeloid cells promoting atherosclerosis.

## Experimental Workflow for Clinical Validation

The clinical validation of ImP as a biomarker for atherosclerosis typically follows a multi-stage workflow, from patient cohort selection to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for the clinical validation of ImP as an atherosclerosis biomarker.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut-derived imidazole propionate promotes atherosclerosis through myeloid imidazoline-1 receptor signaling: new biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole propionate: a novel driver of atherosclerosis [gutmicrobiotaforhealth.com]

- To cite this document: BenchChem. [Clinical Validation of Imidazole Propionate in Atherosclerosis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084035#clinical-validation-of-imidazolelactic-acid-in-patient-cohorts\]](https://www.benchchem.com/product/b084035#clinical-validation-of-imidazolelactic-acid-in-patient-cohorts)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)